molecular formula C10H9F3O3 B12570644 Acetic acid--4-(trifluoroethenyl)phenol (1/1) CAS No. 164409-34-1

Acetic acid--4-(trifluoroethenyl)phenol (1/1)

Cat. No.: B12570644
CAS No.: 164409-34-1
M. Wt: 234.17 g/mol
InChI Key: RGSPCOLXFHWLHK-UHFFFAOYSA-N
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Description

Acetic acid–4-(trifluoroethenyl)phenol (1/1) is a compound that combines the properties of acetic acid and 4-(trifluoroethenyl)phenol. This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group attached to a phenol ring. The presence of the trifluoromethyl group imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–4-(trifluoroethenyl)phenol typically involves the introduction of the trifluoromethyl group into the phenol ring. One common method is the radical trifluoromethylation of phenol derivatives. This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions .

Industrial Production Methods

Industrial production of acetic acid–4-(trifluoroethenyl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–4-(trifluoroethenyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid–4-(trifluoroethenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid–4-(trifluoroethenyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid–4-(trifluoroethenyl)phenol is unique due to the combination of the acetic acid and trifluoromethylphenol moieties. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry .

Properties

CAS No.

164409-34-1

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

acetic acid;4-(1,2,2-trifluoroethenyl)phenol

InChI

InChI=1S/C8H5F3O.C2H4O2/c9-7(8(10)11)5-1-3-6(12)4-2-5;1-2(3)4/h1-4,12H;1H3,(H,3,4)

InChI Key

RGSPCOLXFHWLHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1C(=C(F)F)F)O

Origin of Product

United States

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